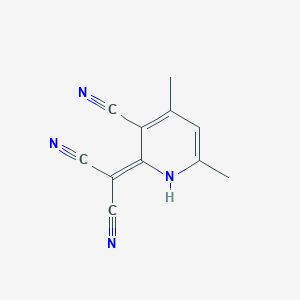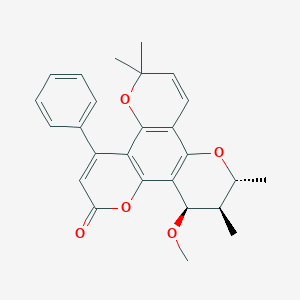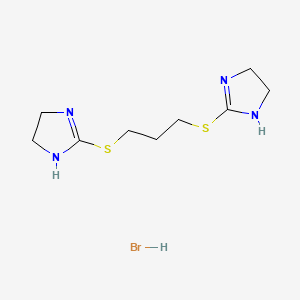
2-Imidazoline,2'-(trimethylenedithio)di-, dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Imidazoline,2’-(trimethylenedithio)di-, dihydrobromide is a compound belonging to the imidazoline class of heterocyclic compounds. Imidazolines are characterized by a five-membered ring containing two nitrogen atoms. This particular compound is known for its unique structure, which includes a trimethylenedithio bridge and two bromide ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-imidazoline compounds typically involves the condensation of 1,2-diamines with nitriles or esters. For 2-Imidazoline,2’-(trimethylenedithio)di-, dihydrobromide, a common synthetic route involves the reaction of ethylenediamine with a suitable nitrile in the presence of an acid catalyst at high temperatures. The trimethylenedithio bridge is introduced through a subsequent reaction with a sulfur-containing reagent .
Industrial Production Methods
Industrial production of imidazolines often employs continuous flow reactors to ensure consistent reaction conditions and high yields. The use of high-pressure and high-temperature reactors allows for efficient synthesis of the desired imidazoline derivatives. The final product is typically purified through crystallization or distillation processes .
化学反应分析
Types of Reactions
2-Imidazoline,2’-(trimethylenedithio)di-, dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The bromide ions can be substituted with other nucleophiles, leading to a variety of functionalized imidazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolines, imidazoles, and dihydroimidazoles, depending on the specific reaction conditions and reagents used .
科学研究应用
2-Imidazoline,2’-(trimethylenedithio)di-, dihydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Imidazoline derivatives are investigated for their potential use in treating hypertension, diabetes, and neurological disorders.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and fabric softeners
作用机制
The mechanism of action of 2-Imidazoline,2’-(trimethylenedithio)di-, dihydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to imidazoline receptors, which are involved in regulating blood pressure and glucose levels.
Pathways Involved: Activation of imidazoline receptors can lead to the modulation of adrenergic and insulin signaling pathways, resulting in various physiological effects
相似化合物的比较
Similar Compounds
- Oxymetazoline
- Xylometazoline
- Tetrahydrozoline
- Naphazoline
Uniqueness
2-Imidazoline,2’-(trimethylenedithio)di-, dihydrobromide is unique due to its trimethylenedithio bridge, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazoline derivatives, making it a valuable compound for various applications .
属性
CAS 编号 |
1773-31-5 |
|---|---|
分子式 |
C9H17BrN4S2 |
分子量 |
325.3 g/mol |
IUPAC 名称 |
2-[3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)propylsulfanyl]-4,5-dihydro-1H-imidazole;hydrobromide |
InChI |
InChI=1S/C9H16N4S2.BrH/c1(6-14-8-10-2-3-11-8)7-15-9-12-4-5-13-9;/h1-7H2,(H,10,11)(H,12,13);1H |
InChI 键 |
AXXLIMMHRFFBOM-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(N1)SCCCSC2=NCCN2.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



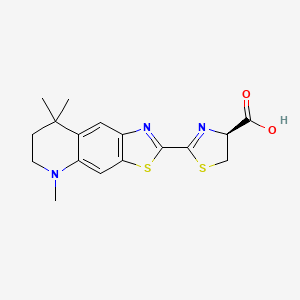
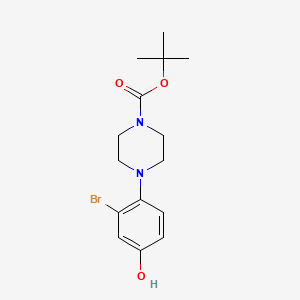
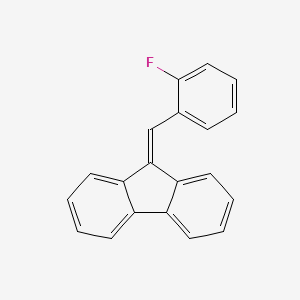
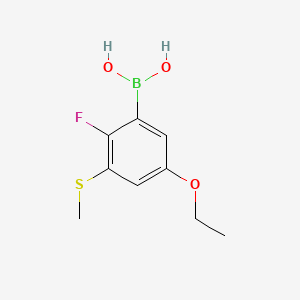
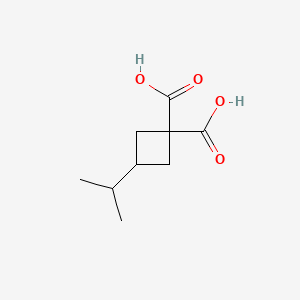
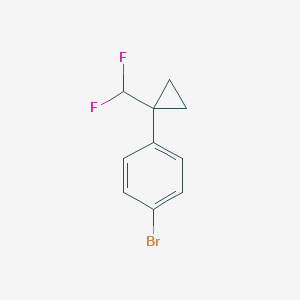
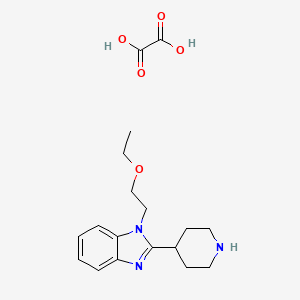
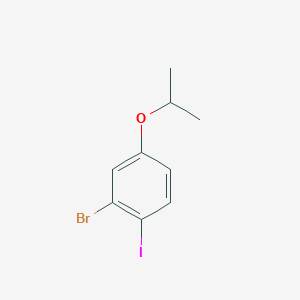
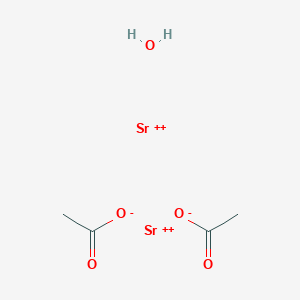
![Naphtho[1,8-cd][1,2]oxathiole](/img/structure/B14761413.png)
![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14761415.png)
